molecular formula C14H16N2O5 B7582045 N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B7582045
M. Wt: 292.29 g/mol
InChI Key: IKHFFAWOZQGOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. By inhibiting DPP-4, the drug increases the levels of incretin hormones, which in turn stimulates the release of insulin and reduces the production of glucose in the liver.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor works by inhibiting the enzyme N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide, the drug increases the levels of these hormones, which in turn stimulates the release of insulin and reduces the production of glucose in the liver.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been shown to have a number of biochemical and physiological effects. The drug increases insulin secretion, reduces glucagon secretion, and improves glucose tolerance. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has several advantages for lab experiments. The drug is relatively easy to synthesize and has a well-characterized mechanism of action. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers to draw upon.
However, there are also limitations to using N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor in lab experiments. The drug has a relatively short half-life, which can make it difficult to achieve consistent and reproducible results. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor. One area of interest is the potential use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of interest is the investigation of the cardiovascular effects of N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor, particularly in patients with cardiovascular disease. Finally, there is ongoing research into the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor involves a series of chemical reactions. The starting material for the synthesis is 2,6-dioxopiperidine-3-carboxylic acid, which is reacted with 2-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-(2-methoxyphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide. The intermediate is then treated with an amine such as methylamine or ethylamine to form the final product, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The drug has been shown to improve glycemic control, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. In addition, N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide inhibitor has been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-10-4-2-3-5-11(10)21-8-13(18)15-9-6-7-12(17)16-14(9)19/h2-5,9H,6-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFFAWOZQGOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.